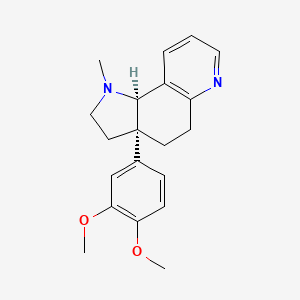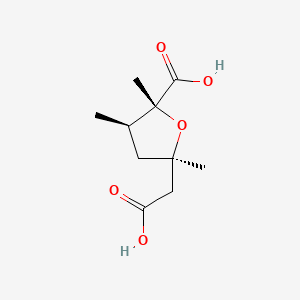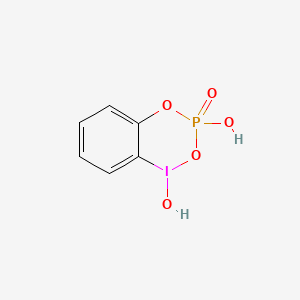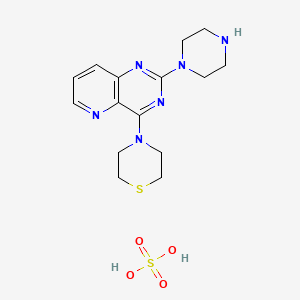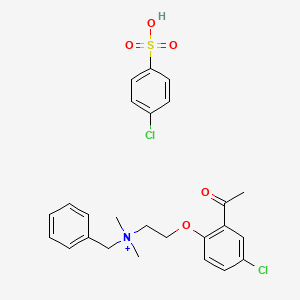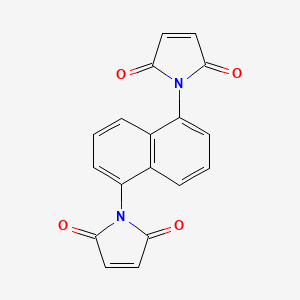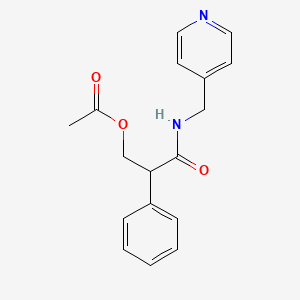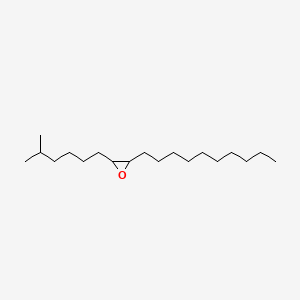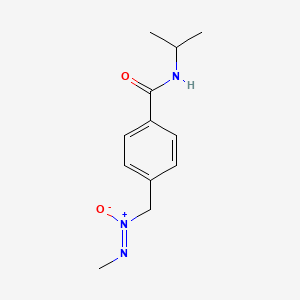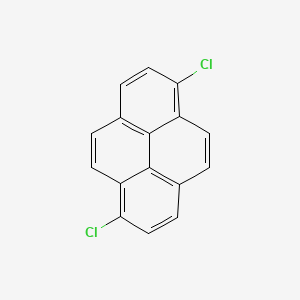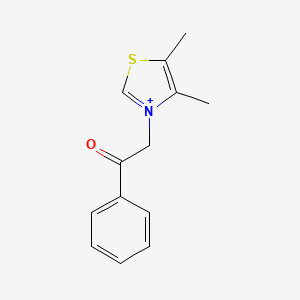
Alagebrium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alagebrium has been investigated for the treatment and prevention of Aging, Heart Failure, Physical Activity, Diabetic Nephropathy, and Cardiovascular Disease, among others.
Scientific Research Applications
Alagebrium in Diabetes and Metabolic Disorders
- Alagebrium, known for breaking cross-links in advanced glycation endproducts (AGEs), has shown potential in alleviating glucose intolerance caused by methylglyoxal (MG), a precursor of AGEs, in Sprague‐Dawley rats (Dhar, Desai, & Wu, 2010). This indicates its potential benefits in managing diabetes-related complications.
- It has demonstrated effectiveness in reducing renal dysfunction in animal models of diabetes, suggesting a potential role in preventing or reversing diabetic nephropathy (Peppa, Brem, Cai, et al., 2006).
- Alagebrium has been found to have antioxidative properties that may contribute to its renoprotective effect in diabetic kidneys (Park, Kwon, Huh, et al., 2011).
Cardiovascular Applications
- In cardiovascular research, alagebrium has been studied for its ability to reduce arterial stiffness and improve cardiac function, especially in aging populations. This includes effects on large artery stiffness, pulse-wave velocity, and left ventricular diastolic distensibility (Bakris, Bank, Kass, et al., 2004).
- It has been evaluated in patients with chronic heart failure, showing potential benefits in cardiac function improvement (Hartog, Willemsen, Veldhuisen, et al., 2011).
- Its use in combination with exercise training showed a modest improvement in age-associated left ventricular stiffening, indicating its utility in cardiac health in older adults (Fujimoto, Hastings, Carrick-Ranson, et al., 2013).
Other Applications
- Alagebrium has been explored for its effects on endothelial function. Studies have shown that it can enhance endothelial flow-mediated dilation in older adults with isolated systolic hypertension, suggesting a role in managing age-related vascular changes (Zieman, Melenovský, Clattenburg, et al., 2007).
- Its impact on β-cell function in diabetes has also been studied, indicating that it might play a role in the development of type 1 diabetes due to its effects on insulin secretion and mitochondrial function (Coughlan, Yap, Tong, et al., 2011).
properties
CAS RN |
393121-34-1 |
|---|---|
Product Name |
Alagebrium |
Molecular Formula |
C13H14NOS+ |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-(4,5-dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone |
InChI |
InChI=1S/C13H14NOS/c1-10-11(2)16-9-14(10)8-13(15)12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3/q+1 |
InChI Key |
LYLFQLCLUXOFOL-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=[N+]1CC(=O)C2=CC=CC=C2)C |
Canonical SMILES |
CC1=C(SC=[N+]1CC(=O)C2=CC=CC=C2)C |
Other CAS RN |
393121-34-1 |
synonyms |
3-phenacyl-4,5-dimethylthiazolium chloride alagebrium ALT 711 ALT-711 ALT711 phenyl-4,5-dimethylthiazolium chloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



